REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([N+:19]([O-])=O)[C:12]([OH:18])=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCCl>CO.[Rh]>[NH2:19][C:11]1[C:12]([OH:18])=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=1
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=C(C1)C(C)=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
|
Type
|
CUSTOM
|
Details
|
The residue is reacted further without additional purification
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |